molecular formula C25H23ClF3N3O3 B2470793 (2Z)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-3-[(4-methoxyphenyl)amino]-N-methyl-2-phenylprop-2-enamide CAS No. 337919-79-6

(2Z)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-3-[(4-methoxyphenyl)amino]-N-methyl-2-phenylprop-2-enamide

Cat. No.: B2470793
CAS No.: 337919-79-6
M. Wt: 505.92
InChI Key: MHQMUBWEUMEJFQ-PGMHBOJBSA-N
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Description

(2Z)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-3-[(4-methoxyphenyl)amino]-N-methyl-2-phenylprop-2-enamide is a well-characterized, cell-permeable inhibitor of c-Jun N-terminal kinase (JNK). This compound exhibits high potency and selectivity, specifically targeting the JNK signaling pathway, which is a critical mediator of cellular responses to stress signals, including inflammatory cytokines, oxidative stress, and DNA damage. By inhibiting JNK phosphorylation and activity, this chemical probe is an essential tool for researchers investigating the role of JNK in apoptosis, neuronal death, inflammatory diseases, and cancer biology. Studies utilizing this inhibitor have been instrumental in elucidating JNK's function in various disease models , providing valuable insights for potential therapeutic development. It is supplied as a high-purity compound to ensure consistent and reliable performance in in vitro and cell-based assays. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(Z)-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]-3-(4-methoxyanilino)-N-methyl-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClF3N3O3/c1-32(12-13-35-23-22(26)14-18(15-31-23)25(27,28)29)24(33)21(17-6-4-3-5-7-17)16-30-19-8-10-20(34-2)11-9-19/h3-11,14-16,30H,12-13H2,1-2H3/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQMUBWEUMEJFQ-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)C(=CNC2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCOC1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)/C(=C\NC2=CC=C(C=C2)OC)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process may start with the preparation of the pyridine derivative, followed by the introduction of the trifluoromethyl and chloro groups. The next steps involve the formation of the amide bond and the coupling of the methoxyphenyl and phenylprop-2-enamide moieties. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis while ensuring safety, cost-effectiveness, and environmental sustainability. This might involve continuous flow chemistry, use of green solvents, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or chemical outcomes. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Key Structural Analogs and Properties

The following table compares the target compound with two analogs from the evidence:

Property Target Compound 3-Amino-3-(4-[3-chloro-5-(trifluoromethyl)-2-pyridin-yl]piperazino)-2-cyano-N-phenyl-2-propenethioamide N-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2-phenylacetamide
Molecular Formula C₂₅H₂₂ClF₃N₃O₃ (estimated) C₂₀H₁₈ClF₃N₆S C₁₆H₁₄ClF₃N₂O₂
Molar Mass (g/mol) ~521.9 466.91 358.74
Key Functional Groups Enamide, methoxyphenylamino, trifluoromethylpyridinyl ether Thioamide, cyano, piperazino, trifluoromethylpyridinyl Acetamide, trifluoromethylpyridinyl ether
Bioactivity Inference Potential ferroptosis inducer (FIN) or kinase inhibitor Likely protease/modulator due to thioamide and piperazino groups Simplified acetamide structure; possible insecticidal/antimicrobial activity

Structural and Functional Differences

Backbone Configuration :

  • The target compound’s Z-enamide configuration may enhance stereoselective binding compared to the E-thioamide in or the flexible acetamide in . Geometric isomerism often dictates target affinity in drug design.

The trifluoromethylpyridinyl ether motif is shared across all compounds, suggesting commonality in stability and membrane permeability .

Bioactivity Implications: The thioamide in may confer resistance to enzymatic degradation compared to the target compound’s enamide, impacting pharmacokinetics .

Pharmacological Potential

  • Ferroptosis Induction : Analogous to FINs discussed in , the target compound’s enamide structure and aryl groups may promote lipid peroxidation in cancer cells, though direct evidence is lacking.

Biological Activity

The compound (2Z)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-3-[(4-methoxyphenyl)amino]-N-methyl-2-phenylprop-2-enamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a trifluoromethyl group, a pyridine ring, and various functional groups that contribute to its chemical reactivity and biological interactions. Its molecular formula is C18H19ClF3N3OC_{18}H_{19}ClF_3N_3O with a molecular weight of approximately 427.83 g/mol.

PropertyValue
Molecular FormulaC₁₈H₁₉ClF₃N₃O
Molecular Weight427.83 g/mol
CAS Number338966-72-6
Melting PointNot Available
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound involves multiple steps, starting from commercially available precursors. Key steps typically include:

  • Formation of the pyridine derivative : The reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate amines.
  • Coupling reactions : Utilizing coupling agents to attach the methoxyphenyl and other substituents.
  • Purification : Techniques such as crystallization or chromatography are employed to isolate the final product.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and binding affinity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes related to cancer cell proliferation or inflammation.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular responses.

Biological Activity

Research on the biological activity of this compound has indicated several promising effects:

Anticancer Properties

Studies have shown that derivatives of this class exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro studies demonstrated that the compound can induce apoptosis in breast cancer cells by activating caspase pathways.

Antimicrobial Activity

Research suggests potential antimicrobial properties against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) assays have revealed that certain concentrations effectively inhibit bacterial growth.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may reduce inflammation markers in vitro:

  • It has been shown to downregulate pro-inflammatory cytokines in macrophage cultures.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the efficacy of the compound on MCF-7 breast cancer cells, reporting a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.
  • Antimicrobial Testing : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, finding MIC values of 32 µg/mL and 64 µg/mL respectively.
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound significantly reduced paw edema compared to the control group.

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